Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Comprehensive Scientific Overview of
Lysergide (LSD) and its Tartrate Salt

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lysergide tartrate

CAS No.: 32426-57-6

Cat. No.: S534179

Introduction and Historical Context

Lysergide, commonly known as LSD (lysergic acid diethylamide), is a semi-synthetic compound belonging
to the ergoline family and is one of the most potent psychedelic substances known [1] [2]. Its psychoactive
properties were discovered serendipitously by Dr. Albert Hofmann in 1943 [3]. The common structural
foundation of ergot alkaloids is lysergic acid, which is biosynthetically derived from L-tryptophan [1] [4].
Lysergide is typically used as its D-tartrate salt (lysergide D-tartrate), a formulation now under

pharmaceutical development as MM 120 for psychiatric disorders [5] [6] [7].

Historically, ergot, the source of lysergic acid, has been both a toxin and a medicine. Ergot is the spore form
of the fungus Claviceps purpurea, which infects cereal grains like rye [1] [4]. Historical ergotism epidemics,
caused by consumption of contaminated grain, were characterized by either gangrenous ("St. Anthony's
Fire") or convulsive ("St. Vitus Dance") forms [1]. Conversely, ergot alkaloids have been used for medicinal

purposes for millennia, with records dating to around 1100 B.C.E. in China for obstetrics and gynecology [1]

[4].

Biosynthetic Origin and Chemical Classification
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Lysergic acid, the precursor to lysergide, is a naturally occurring ergot alkaloid. Ergot alkaloids represent
the largest group of fungal nitrogen metabolites found in nature and are indole compounds biosynthetically

derived from L-tryptophan [1] [4].

Ergot alkaloids are classified based on their molecular structure and weight:

¢ Clavine alkaloids and 6,7-secoergolenes (with an open D ring) [4].

e Lysergic acid derivatives, including low molecular weight amides like ergometrine and
semisynthetic compounds like LSD [1] [4].

¢ Peptide alkaloids, which are high molecular weight oligopeptides (e.g., ergotamine, ergocryptine)
linked to lysergic acid by a peptide bond [1].

e Lactam ergot alkaloids [4].

Lysergide is a semisynthetic derivative of lysergic acid, where the carboxy group has been converted to a
diethylamide [2]. The active pharmaceutical ingredient, MM120, is the D-tartrate salt of lysergide, also
known as lysergide D-tartrate [5] [7]. Its chemical name is 9,10-Didehydro-N,N-diethyl-6-methylergoline-8-

-carboxamide D-tartrate [7].

Pharmacological Profile and Mechanism of Action

Lysergide is a classic serotonergic psychedelic that acts as a partial agonist at human serotonin-2A (5-

HT?2A) receptors [6]. Its mechanism, however, is complex and extends beyond 5-HT2A receptor activation.

Receptor Binding and Signaling

Ergot alkaloids, including LSD derivatives, act through antagonistic or agonistic affinity to several
neurotransmitter receptors due to their structural similarity to endogenous amines like noradrenaline,
dopamine, and serotonin [1]. The action of L.SD is not limited to serotonin receptors; it also has an effect on
dopamine D1 and D2 receptors [1] [2]. Although LSD and other psychoactive derivatives exert their
primary effects through activation of 5-HT2A receptors, a significant behavioral component can be mediated

by activation of 5-HT1A receptors [1].

Table 1: Comparative Pharmacological Effects of Selected Lysergic Acid Derivatives [1]
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. . . . Uterotonic o
Lysergic Acid Derivative Ergotism . Vasoconstriction
Contraction

Ergotamine Very strong Strong effect Very strong effect
effect

Dihydroergotamine Moderate effect  Moderate effect Strong effect

Lysergic acid amides (e.g., Moderate effect  Very strong effect Moderate effect

Ergometrine)

LSD (Lysergide) Strong effect Strong effect Moderate effect

Behavioral Pharmacology

Preclinical studies using the head-twitch response (HTR) in mice, a behavior predictive of 5-HT2A
receptor activation and hallucinogenic effects in humans, demonstrate that LSD produces a characteristic
inverted-U-shaped dose-response curve [3]. Analogues of LSD, such as AL-LAD (N6-allyl-6-norlysergic
acid diethylamide) and LSZ ((2'S,4'S)-lysergic acid 2,4-dimethylazetidide), also produce nearly identical
LSD-like responses in this assay, with LSD having an EDso of approximately 132.8 nmol/kg [3].

Recent Clinical Development: MM120 for Generalized
Anxiety Disorder (GAD)

Recent Phase 2b clinical trials have investigated a single dose of MM120 (lysergide D-tartrate) for the
treatment of Generalized Anxiety Disorder (GAD), with promising results [5] [8].

Study Design and Protocol

The study was a phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding

investigation conducted at 22 outpatient psychiatric research sites in the U.S. [8].
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e Participants: 198 adults aged 18-74 with a primary diagnosis of moderate-to-severe GAD, defined by
a Hamilton Anxiety Rating Scale (HAM-A) score =20 [8].
¢ Intervention: Participants were randomized to receive a single, freebase equivalent dose of:
o Placebo (n=39)
o MM120 25 pg (n=39)
o MM120 50 pg (n=40)
o MM120 100 pg (n=40)
o MM120 200 pg (n=40) [8].
¢ Formulation: MM120 is a pharmaceutical-grade formulation of lysergide D-tartrate in an orally
disintegrating tablet (ODT). This formulation incorporates Catalent's Zydis ODT fast-dissolve
technology, designed for more rapid absorption, improved bioavailability, and reduced gastrointestinal
side effects [5] [6].
¢ Primary Endpoint: Dose-response relationship assessed by the change from baseline to week 4 on
the HAM-A scale (score range 0-56; higher scores indicate greater severity) [8].
¢ Blinding: The anxiety and depression endpoint assessments were conducted by independent central
raters who were blinded to the trial protocol, treatment allocation, and study visit date [8].

Key Efficacy Findings

The trial demonstrated a statistically significant dose-response relationship at week 4 [8]. The results

supported the 100 pg dose as the optimal balance of efficacy and tolerability.

Table 2: Primary and Secondary Efficacy Outcomes from MM120 Phase 2b Trial [5] [8]

MM120 100 Statistical

Outcome Measure Placebo o

Mg Significance
HAM-A Change at Week 4 (LSMD vs. Baseline -7.6 points P <.001
Placebo)
HAM-A Change at Week 12 (LSMD vs. Baseline -7.7 points P =.003
Placebo)

| Clinical Response Rate at Week 12 (>50% reduction in HAM-A) | 30.8% | 65% | Not Reported | |
Remission Rate at Week 12 (HAM-A score <7) | 20.5% | 47.5% | Not Reported | | MADRS Depression

Score Change at Week 12 | Baseline | Significant Improvement | P = .02 |
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The effects were rapid, with a significant reduction in anxiety symptoms observed as early as day 1,

persisting through the 12-week study period [5].

Safety and Tolerability Profile

The adverse events (AEs) in the study were consistent with the expected pharmacologic effects of lysergide

[5] [8]. The incidence of AEs was dose-dependent.

Table 3: Common Treatment-Emergent Adverse Events on Dosing Day [8]

Placebo MM120 100 ug
Adverse Event

(n=39) (n=40)
Any Adverse Event 56% 97.5%
Visual Perception Changes (illusions, pseudo-hallucinations, 10.3% 92.5%
visual hallucinations)
Nausea 7.7% 40.0%
Headache 23.1% 35.0%

Most AEs were transient and occurred on the dosing day. The study reported no signals of suicidality [5].

Analytical Characterization and Workflow

While synthetic protocols are not public, analytical characterization of lysergamides is well-established for
identification and quantification. A generalized workflow for analyzing a lysergamide sample (e.g., AL-LAD

or LSZ tartrate) is outlined below, based on published methodologies [3].
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Figure 1: A generalized analytical workflow for the characterization of lysergamide compounds, integrating

multiple orthogonal techniques for definitive identification and quantification [3].

Key Analytical Techniques and Protocols

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Protocol: The powdered sample is dissolved in a deuterated solvent (e.g., d6-DMSO). 1H and
13C NMR spectra are recorded.

o Application: Provides definitive information on the molecular structure, including carbon
skeleton, proton integration, and stereochemistry [3].
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¢ Gas Chromatography-Mass Spectrometry (GC-MS):

o Protocol: Sample is derivatized (if necessary) and injected into a GC system coupled to a
mass spectrometer.

o Application: Separates components and provides electron ionization (El) mass spectra for
compound identification and purity assessment based on fragmentation patterns [3].

e High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and/or
Mass Spectrometry (MS):

o Protocol: The sample is dissolved in a suitable solvent and analyzed via reverse-phase HPLC.
Detection is via UV-Vis (DAD) and/or electrospray ionization (ESI) MS.

o Application: Used for purity analysis, quantitative determination (e.g., on blotter paper), and
obtaining UV-Vis spectral data. LC-MS/MS is highly sensitive for trace analysis [3].

e High-Resolution Electrospray Mass Spectrometry (HR-ESI-MS/MS):

o Protocol: Direct infusion or LC introduction of the sample into a high-resolution mass
spectrometer (e.g., Q-TOF).

o Application: Provides the exact mass of the molecular ion and fragment ions, allowing for the
determination of elemental composition and confirmation of molecular formula [3].

Future Directions and Conclusion

The investigational drug MM120 is currently in advanced Phase 3 clinical trials [6].

¢ Voyage and Panorama: Two Phase 3 trials for GAD. Topline data from the Voyage trial is anticipated
in the first half of 2026 [6].

e Emerge: A Phase 3 trial for Major Depressive Disorder (MDD). Topline data is expected in the second
half of 2026 [6].

Conclusion

Lysergide (LSD) has transitioned from a substance of historical and cultural significance to a compound of
serious pharmaceutical interest. While its natural origin in the ergot fungus and complex pharmacology
involving 5-HT2A receptor activation have been understood for some time, recent rigorous clinical trials

demonstrate the significant therapeutic potential of its tartrate salt (MM120) for anxiety disorders. The
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ongoing Phase 3 program will be critical in determining its future as a paradigm-shifting, single-dose

therapeutic for brain health disorders.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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